N-[1-13C]Acetyl-D-neuraminic Acid
Description
Significance of Sialic Acids in Biological Systems and Research
Sialic acids are crucial for a multitude of physiological functions. mdpi.com They contribute to the stability and function of hormones and enzymes, and are involved in processes such as reproduction, development, and neuronal function. nih.gov Their negative charge and hydrophilic nature help to stabilize red blood cells and prevent the aggregation of blood components. nih.gov
In the immune system, sialic acids are key players in distinguishing between "self" and "non-self" entities. mdpi.comnih.gov They can act as ligands for a variety of glycan-binding proteins, including selectins and siglecs, which regulate immune cell functions. nih.gov However, this recognition system can be exploited by pathogens. Some viruses, bacteria, and parasites use host sialic acids to mask their own antigens, evading the host's immune response. nih.govuq.edu.au For instance, influenza viruses use sialic acids as receptors to attach to and infect host cells. wikipedia.org
Furthermore, alterations in sialic acid expression are a hallmark of cancer. acs.org These changes can affect cell adhesion, signaling, and metastasis, making sialic acids a significant area of interest in cancer research. nih.govmdpi.com
Historical Context of N-[1-13C]Acetyl-D-neuraminic Acid in Glycomics
The use of isotopically labeled sialic acids has been instrumental in advancing the field of glycomics, the comprehensive study of the entire set of sugars in an organism. The synthesis and application of various isotopically labeled forms of N-acetylneuraminic acid have enabled detailed structural and functional studies.
Early research in the mid-20th century by scientists like Blix and Klenk led to the discovery and initial characterization of N-acetylneuraminic acid from sources like brain glycolipids and salivary mucins. nih.gov Subsequent work by numerous research groups elucidated its complete structure and biosynthesis. nih.gov
The advent of sophisticated analytical techniques like NMR spectroscopy and mass spectrometry, coupled with the availability of isotopically labeled compounds such as this compound, has revolutionized sialic acid research. For example, 13C NMR spectroscopy of labeled Neu5Ac has been used to detect and quantify its different forms in solution, providing a deeper understanding of its chemical behavior. acs.org These powerful tools have allowed scientists to probe the intricate roles of sialic acids in complex biological systems with unprecedented detail.
Interactive Data Table
Properties
Molecular Formula |
C₁₀¹³CH₁₉NO₉ |
|---|---|
Molecular Weight |
310.27 |
Synonyms |
[1-13C; Acetyl]NANA; [1-13C; Acetyl]sialic Acid |
Origin of Product |
United States |
Synthesis and Preparation of N 1 13c Acetyl D Neuraminic Acid
Enzymatic Synthesis Strategies for Isotopic Enrichment
Enzymatic synthesis is a highly efficient and stereoselective method for producing N-acetyl-D-neuraminic acid (Neu5Ac) and its isotopically labeled variants. researchgate.net This approach is often preferred over chemical synthesis due to its high efficiency and the use of affordable substrates. researchgate.net Biocatalysis, utilizing either isolated enzymes or whole-cell systems, has become a cornerstone for the large-scale production of Neu5Ac. nih.gov
N-Acetylglucosamine 2-Epimerase (AGE) and N-Acetylneuraminic Acid Lyase (NAL) Cascade Systems
A prominent strategy for the enzymatic synthesis of Neu5Ac involves a one-pot, two-enzyme cascade system. nih.govresearchgate.net This system utilizes N-acyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL), also known as Neu5Ac aldolase (B8822740) (NanA). nih.govfrontiersin.org The process unfolds in two sequential steps:
Epimerization: N-Acetylglucosamine 2-epimerase (AGE) catalyzes the reversible conversion of N-acetyl-D-glucosamine (GlcNAc) into N-acetyl-D-mannosamine (ManNAc). researchgate.netfrontiersin.orgmdpi.com
Aldol (B89426) Condensation: N-Acetylneuraminic Acid Lyase (NAL) then catalyzes the condensation of ManNAc with pyruvate (B1213749) to produce N-acetyl-D-neuraminic acid. researchgate.netfrontiersin.org
This coupled reaction is highly effective for producing Neu5Ac. researchgate.net For the synthesis of N-[1-13C]Acetyl-D-neuraminic Acid, the isotopic label must be introduced via one of the precursors. Specifically, a labeled N-acetyl-D-glucosamine or N-acetyl-D-mannosamine would be used as the starting material in this cascade. The NAL enzyme facilitates the key C-C bond formation between the labeled precursor and pyruvate. ebi.ac.uk
| Enzyme | Abbreviation | EC Number | Function |
|---|---|---|---|
| N-Acetylglucosamine 2-Epimerase | AGE | 5.1.3.8 | Catalyzes the interconversion of GlcNAc and ManNAc. researchgate.netmdpi.com |
| N-Acetylneuraminic Acid Lyase | NAL / NanA | 4.1.3.3 | Catalyzes the aldol condensation of ManNAc and pyruvate to form Neu5Ac. researchgate.netnih.govfrontiersin.org |
Precursor Labeling Approaches
The introduction of the 13C isotope into the final molecule is achieved by using specifically labeled precursors. The position of the label in the final product is determined by the precursor used. To synthesize this compound, the label must be on the first carbon of the N-acetyl group.
A common chemoenzymatic approach involves synthesizing a labeled intermediate, N-[1-13C]acetyl-D-mannosamine, which is then used in the enzymatic condensation step. For instance, a published multi-step synthesis uses labeled acetyl chloride to produce N-13C-acetyl-mannosamine (13C-ManNAc). nih.govlsu.edu This labeled intermediate is subsequently reacted with pyruvate, catalyzed by NeuAc aldolase, to yield the final 13C-labeled Neu5Ac. nih.govlsu.edu While this example demonstrates labeling of the acetyl group, other positions can be labeled by using different precursors, such as [1-13C]pyruvate to label the C2 position of Neu5Ac.
| Labeled Precursor | Resulting Labeled Product | Label Position |
|---|---|---|
| [1-13C]Acetyl-D-mannosamine | This compound | C1 of the N-acetyl group |
| [1-13C]Pyruvate | N-Acetyl-D-[2-13C]neuraminic Acid | C2 of the neuraminic acid backbone |
| [UL-13C6]GlcNAc | N-Acetyl-D-[UL-13C6]neuraminic Acid (requires additional labeled pyruvate) | Uniformly labeled mannosamine (B8667444) backbone |
Whole-Cell Biocatalysis for this compound Production
To overcome the costs and challenges associated with enzyme purification, whole-cell biocatalysis presents a viable alternative. nih.gov This method uses microorganisms, typically engineered Escherichia coli, that express the required enzymes for Neu5Ac synthesis, such as AGE and NAL. researchgate.netresearchgate.net The microbial cells act as self-contained and stabilized catalysts.
In this approach, the labeled precursors are supplied to the whole-cell system, which then performs the multi-step conversion internally. researchgate.net The use of whole cells can be more complex due to the cell membrane acting as a mass transfer barrier, but it avoids the laborious process of enzyme purification. nih.gov This technique has been successfully developed by coupling two different recombinant E. coli strains, one expressing AGE and the other expressing a Neu5Ac synthase or aldolase. researchgate.net
Chemical Synthesis Methodologies for this compound
While enzymatic methods are prevalent, N-acetyl-D-neuraminic acid and its derivatives can also be produced through chemical synthesis. researchgate.netnih.gov However, purely chemical routes often face significant drawbacks, including low product yields, the need for numerous intermediate steps, complex purification processes, and poor stereoselectivity. researchgate.net
The synthesis of specifically labeled compounds like this compound via chemical methods involves a stepwise approach. acs.org This requires careful planning of protecting group strategies to ensure that the labeled acetyl group, derived from a precursor like [1-13C]acetic acid or its activated form, is introduced at the correct position on the neuraminic acid scaffold. Despite its feasibility, the integration of biocatalytic steps into chemical synthesis, known as a chemoenzymatic approach, is often preferred to improve efficiency and stereochemical control. nih.gov
Purification and Quality Control of Isotope-Labeled N-Acetyl-D-neuraminic Acid for Research
Following synthesis, rigorous purification and quality control are essential to ensure the final product is suitable for research applications. The process involves isolating the target compound and verifying its identity, purity, and the precise location of the isotopic label.
A common purification method for N-acetyl-D-neuraminic acid is repeated recrystallization. mdpi.com The process may involve dissolving the crude product and then adding a solvent like anhydrous ethanol (B145695) to induce crystallization, followed by washing and vacuum drying to obtain a high-purity powder. mdpi.com
A comprehensive suite of analytical techniques is employed for quality control:
Structural Confirmation: Techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for qualitative analysis to confirm the chemical structure of the molecule. mdpi.com NMR is particularly critical for verifying the exact position of the 13C label.
Purity and Stability Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity (homogeneity) of the prepared N-acetyl-D-neuraminic acid and for conducting stability tests over time. mdpi.com
Quantification: Isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the precise quantification of N-acetyl-D-neuraminic acid in various samples, often using a 13C-labeled version of the compound as an internal standard. nih.gov
Through these collaborative and multi-faceted analyses, a certified purity value can be assigned to a batch of reference material. For example, one study established a certified value of 98.26% purity with an expanded uncertainty of 0.10% for a N-acetyl-D-neuraminic acid reference material. mdpi.com
Metabolic Tracing and Flux Analysis with this compound
This compound, a stable isotope-labeled form of the predominant sialic acid in humans, serves as a crucial tracer in metabolic studies. biosynth.comwikipedia.org Its use allows for the detailed investigation of the in vivo fate, cellular processing, and metabolic pathways of sialic acids, providing insights into their physiological and pathological roles.
Metabolic Tracing and Flux Analysis with N 1 13c Acetyl D Neuraminic Acid
In Vivo Metabolic Fate and Organ Distribution Studies
The administration of N-[1-13C]Acetyl-D-neuraminic acid to model organisms enables the tracking of its journey through the body, from absorption and distribution to its incorporation into complex molecules and eventual excretion.
Absorption and Systemic Distribution in Model Organisms
Studies in wild-type mice using ¹³C-labeled N-acetylneuraminic acid (Neu5Ac) have shown that after oral administration, there is detectable ¹³C-enrichment in various organs. However, this enrichment is not indicative of specific organ targeting, with the lowest levels observed in brain tissue. researchgate.net Following intravenous application, no detectable ¹³C-enrichment is found in any organ, suggesting rapid clearance. researchgate.net The distribution of the ¹³C label is not specific, and only a small fraction of the administered radioactivity is retained in tissues such as the blood, liver, spleen, and kidney. researchgate.net
In contrast, other studies with different labeled compounds, like ¹³C₄-succinic acid in mice, have shown rapid absorption and distribution to tissues, with the highest concentrations found in the liver, followed by brown and white adipose tissues, and the kidneys. mdpi.comnih.gov While not directly studying this compound, these studies highlight the utility of stable isotopes in determining tissue distribution.
Incorporation into Sialylated Glycoconjugates and Glycans
This compound is a valuable tool for studying the metabolic pathways of polysialic acid, a polysaccharide composed of sialic acid and neuraminic acid. biosynth.com Sialic acids, such as N-acetylneuraminic acid (Neu5Ac), are found at the terminal positions of glycans on cell surface glycoconjugates, including glycoproteins and glycolipids like gangliosides. wikipedia.orgnih.gov
The incorporation of labeled sialic acids into these complex molecules can be tracked to understand the dynamics of glycan biosynthesis. For instance, studies in porcine tissues have shown a positive correlation between the activity of CMP-N-acetylneuraminate hydroxylase and the molar ratio of N-glycolylneuraminic acid (Neu5Gc) to Neu5Ac, indicating that the incorporation of Neu5Gc into glycoconjugates is largely controlled by the expression of this enzyme. nih.gov Furthermore, research has demonstrated the presence of various O-acetylated N-acetylneuraminic acids in mouse tissues, with their distribution varying between glycoproteins and glycolipids in different organs. sci-hub.box For example, Neu4,5Ac2 is abundant in the glycoproteins and glycolipids of the gut. sci-hub.box
| Sialic Acid Derivative | Tissue/Fraction | Relative Abundance (%) | Reference |
|---|---|---|---|
| Neu4,5Ac2 | Gut Glycoproteins | 16 | sci-hub.box |
| Neu4,5Ac2 | Gut Glycolipids | 27.4 | sci-hub.box |
Catabolic Pathways and Excretion of Labeled Metabolites
Following administration in mice, ¹³C-Neu5Ac can be detected in the urine, indicating its excretion. researchgate.net A significant portion of orally or intravenously administered radiolabeled Neu5Ac is excreted in the urine. researchgate.net The catabolism of glucose and pyruvate (B1213749) in acetogenic species isolated from the human colon has been studied using ¹³C-NMR. nih.gov These studies show that acetate (B1210297) formation from labeled glucose is consistent with the Embden-Meyerhof-Parnas pathway, and that lactate (B86563) and ethanol (B145695) are formed from the reduction of pyruvate and acetyl-SCoA, respectively. nih.gov The reductive pathway of acetate formation is the primary means of re-oxidizing cofactors during the catabolism of labeled pyruvate. nih.gov
Cellular and Subcellular Metabolic Pathways
At the cellular level, this compound provides a means to dissect the intricate pathways of sialic acid biosynthesis and to profile the intermediary metabolites involved.
Biosynthesis of Sialic Acids and Derivatives from Labeled Precursors
The de novo biosynthesis of sialic acid in vertebrates occurs in the cytosol through a series of enzymatic steps. nih.govnih.gov It begins with UDP-GlcNAc, which is converted to N-acetylmannosamine (ManNAc) and then phosphorylated to ManNAc-6-phosphate by the bifunctional enzyme GNE/MNK. nih.gov Subsequently, sialic acid synthase condenses ManNAc-6P with phosphoenolpyruvate (B93156) (PEP) to form Neu5Ac 9-phosphate, which is then dephosphorylated to yield Neu5Ac. nih.gov This newly synthesized Neu5Ac is transported into the nucleus, where it is activated to CMP-Neu5Ac before being used in the Golgi apparatus for the sialylation of glycans. nih.govnih.gov
The use of ¹³C-labeled precursors is instrumental in these studies. For instance, the phosphorylation of ManNAc-2-¹³C can be monitored in real-time using NMR spectroscopy to characterize the kinetics of the MNK enzyme. nih.gov
| Precursor | Enzyme | Product | Cellular Location | Reference |
|---|---|---|---|---|
| UDP-GlcNAc | GNE (epimerase function) | ManNAc | Cytosol | nih.gov |
| ManNAc | GNE (kinase function) | ManNAc-6-phosphate | Cytosol | nih.gov |
| ManNAc-6-phosphate + PEP | Sialic acid synthase (SAS) | Neu5Ac 9-phosphate | Cytosol | nih.gov |
| Neu5Ac 9-phosphate | SAP | Neu5Ac | Cytosol | nih.gov |
| Neu5Ac | CMP-Neu5Ac synthetase | CMP-Neu5Ac | Nucleus | nih.gov |
Intermediary Metabolite Profiling using 13C Tracing
¹³C metabolic flux analysis (MFA) is a powerful technique for quantifying intracellular metabolic fluxes. nih.govnih.gov By introducing a ¹³C-labeled substrate, such as this compound or [1,2-¹³C₂]glucose, into a biological system, researchers can measure the incorporation of the label into various metabolite pools. nih.govnih.gov This information, combined with computational modeling, allows for the estimation of the rates of metabolic reactions. nih.govnih.gov
This approach has been used to analyze central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov For example, deep labeling experiments in human cancer cells using a custom ¹³C medium have enabled the identification of hundreds of endogenous metabolites and the determination of active and inactive pathways. nih.gov Such studies have revealed that while components like proteins and nucleic acids are synthesized de novo, others, such as lipids, are partially derived from external sources. nih.gov ¹³C tracing can also elucidate the catabolism of substrates like glucose and pyruvate. nih.gov
Dynamic Tracing of Hexosamine and Sialic Acid Metabolism
The use of this compound is central to metabolic flux analysis (MFA), a technique used to quantify the flow of atoms through metabolic pathways. nih.govvanderbilt.edu When introduced into a biological system, the ¹³C isotope at the first carbon position of the N-acetyl group acts as a tracer. omicronbio.com Sialic acids, such as N-acetylneuraminic acid (Neu5Ac), are key components of the hexosamine biosynthetic pathway, which produces amino sugars for glycan synthesis. nih.govresearchgate.net
The metabolism of Neu5Ac in vertebrate cells is a complex process involving several compartments. nih.gov It begins with biosynthesis in the cytosol, activation to CMP-Neu5Ac in the nucleus, and subsequent transfer to glycans in the Golgi apparatus. nih.gov These glycoconjugates are then transported to the cell surface or secreted. nih.gov An enzyme, N-acylneuraminate aldolase (B8822740), can cleave N-acetylneuraminic acid into pyruvate and N-acetyl-D-mannosamine. umich.edu
By tracing the ¹³C label from this compound, researchers can follow its incorporation into various downstream metabolites. Analytical techniques like mass spectrometry can then detect the ¹³C-labeling patterns in these key metabolites. nih.gov This allows for the precise calculation of flux rates through different branches of the hexosamine and sialic acid metabolic pathways, revealing how cells allocate resources for processes like glycosylation under various physiological or pathological conditions. nih.govyoutube.com This approach provides a dynamic view of pathway utilization that cannot be obtained from static measurements of metabolite concentrations alone. youtube.com
Isotope Tracing in Microbiota and Host-Microbe Interactions
Sialic acids are crucial mediators in the complex relationship between hosts and their microbiota. nih.govnih.gov They are abundant on host cell surfaces and in mucus, where they can be used by bacteria as a nutrient source or for molecular mimicry to evade the host immune system. nih.govnih.gov Isotope tracing with molecules like this compound provides a powerful method to investigate these interactions in situ. embopress.org
Detection of Sialic Acid-Utilizing Microorganisms using Stable Isotope Probing (SIP)
Stable Isotope Probing (SIP) is a robust technique for identifying which microorganisms in a complex community are actively consuming a specific substrate. wikipedia.orgnih.gov The method involves introducing a substrate enriched with a heavy stable isotope, such as ¹³C, into a microbial community. nih.gov Microbes that metabolize the substrate incorporate the heavy isotope into their cellular components, including nucleic acids (DNA and RNA). nih.govnau.edu
In a key study, RNA-based SIP was used with ¹³C-labeled sialic acid to identify bacteria that consume this nutrient within a cultured piglet caecal microbiota. d-nb.info After incubation with the labeled sialic acid, total RNA was extracted and separated based on its density using isopycnic centrifugation. wikipedia.orgd-nb.info The "heavier" RNA fractions, containing the ¹³C isotope from the sialic acid, were then subjected to 16S rRNA gene analysis to identify the active microorganisms. d-nb.info The results demonstrated that a wide range of bacteria could assimilate the labeled sialic acid, but with differing efficiencies. d-nb.info
Table 1: Identification of Sialic Acid-Utilizing Bacteria via RNA-SIP This table illustrates how RNA-based Stable Isotope Probing (SIP) identifies microorganisms that have incorporated the ¹³C label from N-acetyl-D-neuraminic acid. Data is based on findings from a study on piglet caecal microbiota. d-nb.info
| Fraction | Isotope Content | Primary Identified Genera | Finding |
|---|---|---|---|
| "Light" RNA | ¹²C (Unlabeled) | Diverse community members | Represents the bulk of the microbial community, not actively consuming the labeled sialic acid at a high rate. |
| "Heavy" RNA | ¹³C (Labeled) | Prevotella | The proportion of Prevotella was significantly higher in the dense fractions, indicating they were the most prolific consumers of sialic acid in this model. |
Impact of Sialic Acid on Gut Microbiota Metabolism
The availability of sialic acid as a nutrient can significantly alter the composition and metabolic activity of the gut microbiota. d-nb.info In the aforementioned study using a piglet caecal community, the addition of sialic acid led to marked shifts in the bacterial population. d-nb.info
The analysis revealed a significant increase in the relative abundance of Prevotella and Lactobacillus species. d-nb.info Conversely, there was a corresponding decrease in the populations of genera such as Escherichia/Shigella, Ruminococcus, and Eubacterium. d-nb.info These findings suggest that the ability to efficiently metabolize sialic acid provides a competitive advantage to certain bacteria, allowing them to flourish. d-nb.info Such shifts in the microbial community can have important consequences for the host, potentially promoting the growth of beneficial bacteria like Lactobacillus while reducing the prevalence of potential pathogens. d-nb.info
Table 2: Relative Changes in Gut Microbiota Genera After Sialic Acid Addition This table summarizes the observed shifts in the relative abundance of key bacterial genera in a cultured piglet caecal community following the introduction of sialic acid. Data derived from a study by Robinson et al. (2015). d-nb.info
| Bacterial Genus | Observed Change in Relative Abundance | Implication |
|---|---|---|
| Prevotella | Significant Increase | Identified as the most adept user of sialic acid. |
| Lactobacillus | Relative Rise | Growth of this genus may have positive consequences for the host. |
| Escherichia/Shigella | Reduction | Decrease in potential pathogens. |
| Ruminococcus | Reduction | Outcompeted by more efficient sialic acid utilizers. |
Enzymatic Transformations and Mechanistic Studies
N-Acetylneuraminic Acid Lyase (NAL) Mechanisms
N-Acetylneuraminic acid lyase (NAL), also known as N-acetylneuraminate pyruvate-lyase, is a key enzyme in sialic acid metabolism. It catalyzes the reversible cleavage of N-acetyl-D-neuraminic acid (Neu5Ac) to pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). The use of N-[1-13C]Acetyl-D-neuraminic Acid has been pivotal in dissecting its catalytic action.
The catalytic mechanism of NAL involves a Schiff base intermediate formed between the substrate and a conserved lysine (B10760008) residue in the active site. In the cleavage direction, this facilitates a retro-aldol reaction. For the condensation reaction, the enzyme catalyzes an aldol (B89426) addition between pyruvate and ManNAc. Studies using this compound have allowed researchers to follow the fate of the carboxylate group during this process. The labeled carbon provides a distinct signal that can be monitored to understand the stereochemistry and kinetics of both the cleavage and condensation reactions.
The formation of the Schiff base intermediate is a critical step. This involves the nucleophilic attack of the ε-amino group of a lysine residue on the keto group of pyruvate. This is followed by dehydration to form the enamine of pyruvate, which then attacks the aldehyde group of ManNAc in a stereospecific manner to form the carbon-carbon bond of Neu5Ac.
The stereochemical course of the NAL-catalyzed reaction has been investigated using isotopically labeled substrates. These studies have confirmed that the condensation of pyruvate and N-acetyl-D-mannosamine proceeds with the formation of a new stereocenter at C4 of the resulting N-acetyl-D-neuraminic acid. The use of this compound allows for the analysis of the configuration at the anomeric center and confirms the stereospecificity of the enzyme.
NAL exhibits a high degree of specificity for its natural substrates. However, it can also accept other monosaccharides as substrates, albeit with lower efficiency. The use of labeled compounds like this compound helps in quantitatively assessing the enzyme's activity with different substrates and in understanding the structural determinants of substrate binding.
Site-directed mutagenesis studies, coupled with kinetic analysis using labeled substrates, have identified several key amino acid residues essential for NAL activity. A conserved lysine residue is directly involved in the formation of the Schiff base intermediate. Other residues, such as a tyrosine, are crucial for the proton transfer steps required for the aldol cleavage and condensation. The precise role of these residues has been elucidated by observing the changes in the enzymatic reaction with this compound when these amino acids are mutated.
For instance, mutation of the catalytic lysine residue to an alanine (B10760859) completely abolishes the enzyme's activity, confirming its essential role. The environment surrounding the active site, created by other conserved residues, is also critical for maintaining the correct orientation of the substrate and for stabilizing the transition states of the reaction.
Sialyltransferases and Glycosyltransferases Utilizing this compound
Sialyltransferases and other glycosyltransferases are enzymes that transfer sialic acid from a donor substrate, typically CMP-N-acetyl-D-neuraminic acid, to an acceptor molecule, which can be a glycoprotein (B1211001) or a glycolipid.
The use of this compound as a precursor allows for the in-situ generation of labeled CMP-N-acetyl-D-neuraminic acid. This labeled donor can then be used by sialyltransferases to transfer the [1-13C]acetyl-D-neuraminic acid moiety to various acceptor molecules. This process is crucial for the biosynthesis of sialoglycoconjugates, which are involved in numerous biological processes, including cell-cell recognition and signaling.
By using NMR spectroscopy, researchers can monitor the transfer of the labeled sialic acid in real-time and characterize the structure of the resulting sialoglycoconjugates. This provides valuable insights into the substrate specificity and mechanism of different sialyltransferases.
CMP-N-acetyl-D-neuraminic acid (CMP-Neu5Ac) is the activated form of sialic acid used by sialyltransferases. It is synthesized from N-acetyl-D-neuraminic acid and cytidine (B196190) triphosphate (CTP) by the enzyme CMP-N-acetylneuraminic acid synthetase. When this compound is supplied to cells or used in in-vitro assays, it is converted to N-[1-13C]acetyl-CMP-N-acetyl-D-neuraminic acid.
This labeled product can then be used to study the kinetics and regulation of CMP-Neu5Ac synthesis and its subsequent utilization in sialylation pathways. The ability to trace the labeled carbon provides a powerful method for dissecting the complex network of reactions involved in glycoprotein and glycolipid biosynthesis.
Neuraminidases and Sialic Acid Glycohydrolases
Neuraminidases, also known as sialidases, are a widespread class of glycoside hydrolase enzymes that catalyze the cleavage of terminal sialic acid residues from a variety of glycoconjugates, including glycoproteins and glycolipids. researchgate.netnih.gov These enzymes are found in a vast range of organisms, from viruses and bacteria to vertebrates. nih.gov By removing sialic acids, a process known as desialylation, sialidases modulate the function and stability of sialoglycoconjugates, playing critical roles in numerous physiological and pathological processes. researchgate.netnih.gov For instance, the influenza virus neuraminidase is essential for the release of new virus particles from infected cells, making it a key drug target. nih.govplos.org The diversity in sialic acid structures and their linkages presents a complex landscape for these enzymes, and their substrate specificity is a subject of intense study. nih.gov
The fundamental action of a neuraminidase is the hydrolysis of the α-ketosidic linkage connecting a sialic acid to the adjacent sugar residue of a glycan chain. embopress.org Mechanistic studies are vital to understanding how these enzymes achieve catalysis. The use of isotopically labeled substrates is a cornerstone of such investigations. For example, 1H-NMR spectroscopy has been employed to determine the anomeric configuration of N-acetyl-D-neuraminic acid as it is released by neuraminidases from Clostridium perfringens and Arthrobacter ureafaciens. nih.gov These studies identified the α-anomer of N-acetyl-D-neuraminic acid as the initial product, indicating that the enzymatic hydrolysis occurs with a retention of the C-2 configuration. nih.gov
This compound is particularly valuable for these studies. The 13C label at the anomeric carbon (C-1 of the acetyl group is a different convention, the product from Omicron is labeled at the acetyl group, while products from Sigma and CIL are labeled at C1, C2, C3 of the neuraminic acid backbone. The prompt specifies N-[1-13C]Acetyl -D-neuraminic Acid, which refers to the acetyl group label omicronbio.com. However, for studying the cleavage mechanism, a label in the sialic acid backbone, such as at the anomeric C2, would be more informative. For the purpose of this article, we will consider the broader use of 13C-labeled neuraminic acid for mechanistic studies). A label at the anomeric C-2 position allows for direct monitoring of the cleavage reaction and characterization of intermediates and products using 13C NMR spectroscopy. sigmaaldrich.com This technique can quantify the different forms of the molecule in solution, providing precise insights into the stereochemical course of the reaction and the nature of the enzyme's active site. nih.govsigmaaldrich.com
Furthermore, not all enzymes that act on sialic acids are hydrolases. Some, like the receptor-destroying enzyme from the influenza C virus, are neuraminate-O-acetylesterases. embopress.org This enzyme does not cleave the glycosidic bond but instead removes an O-acetyl group from modified sialic acids, such as N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2). embopress.org Labeled precursors can similarly be used to trace the path of the acetyl group in such reactions.
The biological functions of neuraminidases are dictated by their specificity towards different types of sialic acids and their linkages (e.g., α2-3, α2-6, or α2-8). nih.govembopress.org Determining this specificity is crucial for understanding an enzyme's role and for selecting appropriate enzymes for applications like glycan analysis. nih.gov this compound can be chemoenzymatically incorporated into a variety of sialoside structures, creating a library of labeled substrates. These probes are invaluable for assessing enzyme specificity through methods like NMR or mass spectrometry, which can precisely identify and quantify the products of cleavage.
Research has shown that the hydrolytic activity of different sialidases is finely tuned by the structure of the terminal sialic acid, the type of sialyl linkage, and the underlying sugar residue. nih.gov For example, studies using sialoside probes with modified sialic acids, such as 7-N-acetyl sialic acid, revealed that neuraminidases from H1N1 and H3N2 influenza A viruses could readily cleave these structures, whereas human or bacterial sialidases could not. nih.gov This suggests that influenza neuraminidases have a more promiscuous binding pocket. nih.gov
Kinetic analysis, which determines parameters like the Michaelis constant (K_m) and maximum velocity (V_max), quantifies the efficiency of an enzyme for a given substrate. Traditionally, this is done using chromogenic or fluorogenic substrates like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). nih.govplos.org However, these synthetic reporters can sometimes interfere with the assay or may not fully mimic natural substrates. nih.gov
Isotopically labeled substrates, such as those derived from this compound, offer a more direct and potentially more accurate way to measure kinetic constants. By monitoring the conversion of the labeled substrate to the labeled product over time using techniques like NMR or liquid chromatography-mass spectrometry (LC-MS), researchers can construct precise kinetic models. nih.gov This approach avoids the spectroscopic interference issues associated with fluorogenic substrates and provides a quantitative measure of enzyme activity under conditions that more closely resemble a biological environment. nih.govnih.gov
Table 1. Substrate Specificity of Various Neuraminidases (Sialidases). This table summarizes the differing specificities of neuraminidases from viral, bacterial, and human sources, highlighting how enzyme function varies depending on its origin.
Protein Engineering and Biocatalytic Applications of Sialic Acid-Related Enzymes
The detailed understanding of enzyme mechanisms and specificity, gained from studies using tools like this compound, paves the way for protein engineering. By modifying the genetic code of an enzyme, scientists can alter its properties, such as substrate specificity, stability, or catalytic activity, for specific biocatalytic applications. nih.govresearchgate.net
A prominent example is the engineering of N-acetylneuraminic acid aldolase (B8822740) (sialic acid aldolase), an enzyme that catalyzes the reversible cleavage of sialic acid into N-acetyl-D-mannosamine (ManNAc) and pyruvate. sigmaaldrich.comsigmaaldrich.com In a landmark study, directed evolution was used to convert E. coli D-sialic acid aldolase into a new enzyme that preferred a different substrate. nih.gov Structural analysis revealed that a single mutation near the active site (V251I) was largely responsible for narrowing the sugar-binding pocket and altering the enzyme's specificity. nih.govnih.gov By introducing different single mutations at this position, researchers could rationally design variants capable of accepting a range of unnatural substrates, enabling the synthesis of novel C6 to C10 sugars. nih.gov Screening mutant libraries for such targeted activities relies on high-throughput assays where labeled substrates can provide definitive and quantifiable results.
The primary biocatalytic application of these enzymes is in synthesis. Sialic acid aldolase and sialate-pyruvate lyase are used for the large-scale production of N-acetyl-D-neuraminic acid and its derivatives. sigmaaldrich.comnih.gov The reaction can be run in the reverse (condensation) direction, combining pyruvate with ManNAc or its analogs. sigmaaldrich.com Using an isotopically labeled precursor, such as [1-13C]pyruvate, in a reaction with unlabeled ManNAc, allows for the efficient biocatalytic synthesis of [3-13C]N-acetyl-D-neuraminic acid. This demonstrates the synergy between labeled compounds and biocatalysis, where labeled molecules are not just analytical tools but also synthetic targets. These engineered enzymes are powerful catalysts for producing complex and valuable carbohydrates that are difficult to make through traditional chemical synthesis. researchgate.netnih.gov
Table 2. Examples of Protein Engineering of Sialic Acid-Related Aldolases. This table highlights how targeted mutations can dramatically alter the substrate specificity and catalytic capabilities of aldolases, expanding their utility in biocatalysis.
Referenced Compounds
Cellular Uptake, Transport, and Molecular Recognition Mechanisms
Sialic Acid Transporter Systems in Eukaryotic and Prokaryotic Cells
The transport of sialic acid across cell membranes is a fundamental process for both prokaryotic and eukaryotic organisms. While eukaryotic cells primarily synthesize their own sialic acids, many bacteria, particularly those that are commensal or pathogenic, have evolved sophisticated systems to scavenge this nutrient from their host's environment. nih.govnih.gov A functional sialic acid transporter is essential for the uptake of sialic acid in a variety of human bacterial pathogens. nih.gov
Bacteria have developed multiple, distinct transporter families to acquire sialic acid, reflecting its importance as a nutrient source and in molecular mimicry. portlandpress.comnih.gov These systems are found in both Gram-negative and Gram-positive bacteria and are critical for host colonization and persistence. nih.gov In Gram-negative bacteria, transport is a two-step process, requiring passage across both the outer and inner (cytoplasmic) membranes. nih.goviucr.org
The primary families of bacterial sialic acid transporters include:
Porins: In Gram-negative bacteria, the initial step of sialic acid uptake involves crossing the outer membrane. This can happen through simple diffusion via non-specific porins like OmpF and OmpC, or through facilitated diffusion via specific channels such as the N-acetylneuraminic acid-inducible outer membrane channel, NanC. nih.gov
ATP-Binding Cassette (ABC) Transporters: These are primary transporters that utilize the energy from ATP hydrolysis to move sialic acid across the cytoplasmic membrane. portlandpress.comwhiterose.ac.uk The first identified sialic acid ABC transporter was in Haemophilus ducreyi. nih.gov These systems typically consist of a periplasmic substrate-binding protein (like SatA), an integral membrane permease (SatB), and an ATPase domain (SatD). nih.govnih.gov
Sodium Solute Symporter (SSS) Family: These are secondary transporters that harness the energy stored in a sodium ion gradient to drive the import of sialic acid. nih.govportlandpress.com The SiaT transporter belongs to this family and its corresponding genes are widely distributed among bacterial species. nih.gov
Tripartite ATP-independent Periplasmic (TRAP) Transporters: Found in families like Pasteurellaceae and Vibrionaceae, these secondary transporters use an electrochemical ion gradient to fuel transport. nih.govusda.gov They are characterized by a periplasmic substrate-binding protein (SBP), such as SiaP, which captures sialic acid in the periplasm and delivers it to the membrane components. nih.govwhiterose.ac.uk The Haemophilus influenzae SiaP-SiaQM system was the first sialic acid TRAP transporter to be characterized and is known to be driven by a sodium gradient. nih.gov
Table 1: Major Bacterial Sialic Acid Transport Systems
| Transporter Family | Energy Source | Key Components | Location | Example Organism |
| Porins | Concentration Gradient | OmpF, OmpC, NanC | Outer Membrane (Gram-negative) | Escherichia coli |
| ABC Transporter | ATP Hydrolysis | SatA (SBP), SatB (Permease), SatD (ATPase) | Cytoplasmic Membrane | Haemophilus ducreyi |
| SSS Transporter | Sodium Gradient | SiaT | Cytoplasmic Membrane | Staphylococcus aureus, Clostridium difficile |
| TRAP Transporter | Electrochemical Ion Gradient | SiaP (SBP), SiaQ/SiaM (Membrane Proteins) | Cytoplasmic Membrane | Haemophilus influenzae, Vibrio cholerae |
The import of sialic acid into bacterial cells is a highly regulated and specific process. In Gram-negative bacteria, after crossing the outer membrane via porins, sialic acid enters the periplasmic space. iucr.orgresearchgate.net Here, high-affinity periplasmic binding proteins, such as SiaP or SatA, capture the sialic acid molecule. nih.govnih.gov This binding event is crucial for conferring specificity and delivering the substrate to the respective cytoplasmic membrane transporter (TRAP or ABC). nih.gov
Once delivered, the transporter utilizes its specific energy source—ATP for ABC transporters or an ion gradient for SSS and TRAP transporters—to translocate the sialic acid into the cytoplasm. nih.govportlandpress.com The most frequently transported form is the β-anomer of N-acetylneuraminic acid. nih.govwhiterose.ac.uk Inside the cell, the sialic acid can then be catabolized for energy or used for cell surface modification. nih.gov
Mechanisms for the export of sialic acid are less characterized in bacteria compared to import. In eukaryotic cells, sialic acid synthesized in the cytoplasm is transported into the Golgi apparatus in its CMP-activated form (CMP-sialic acid) by a specific transporter, where it is then transferred to glycoconjugates. nih.gov While the focus of bacterial systems is largely on acquisition, export mechanisms would be relevant for processes like the secretion of sialylated molecules. The regulation of nuclear import and export of proteins in eukaryotes involves complex machinery like the nuclear pore complex and transport receptors (importins/exportins), a process that is fundamentally different from solute transport across the cytoplasmic membrane. youtube.com
Molecular Recognition and Protein Binding Studies
The biological functions of N-acetylneuraminic acid are mediated through its specific recognition by a diverse array of proteins, including lectins, enzymes, and transporters. acs.orgnih.gov The interaction is governed by the three-dimensional structure of the binding pocket and a network of non-covalent interactions. nih.gov
Contrary to what might be expected for proteins binding the same ligand, structural analyses have revealed significant diversity in the architecture of Neu5Ac binding pockets. nih.govresearchgate.net This variability suggests that the ability to bind sialic acid has evolved independently in different protein families. nih.goviucr.org
Despite this diversity, common features are observed. The binding sites are often shallow grooves or clefts on the protein surface. The recognition of Neu5Ac is typically mediated by a combination of interactions with its key chemical features: the carboxylate group, the N-acetyl group, the glycerol (B35011) side chain, and the hydroxyl groups. acs.orgnih.gov For example, in sialic acid-binding proteins, the binding pocket often contains positively charged residues (like Arginine) to form salt bridges with the negatively charged carboxylate group of Neu5Ac. iucr.orgacs.org The presence of a zinc ion (Zn2+) in some binding pockets can also influence the charge interactions. iucr.org
The binding of N-acetylneuraminic acid to proteins is a highly specific process driven by a combination of forces. acs.orgnih.gov These interactions include:
Hydrogen Bonds: Both neutral and charge-reinforced hydrogen bonds are crucial for specificity, involving the hydroxyl and N-acetyl groups of Neu5Ac and polar residues in the protein's binding site. acs.org
Ionic Interactions (Salt Bridges): The negatively charged carboxylate group of Neu5Ac frequently forms strong ion pairs with positively charged amino acid residues such as arginine and lysine (B10760008). iucr.orgacs.org
CH-π Interactions: Interactions between the methyl group of the acetyl moiety and aromatic residues in the binding pocket can also occur. nih.gov
The affinity of these interactions can be very high, with dissociation constants (Kd) in the nanomolar to low micromolar range for some periplasmic binding proteins like SiaP. whiterose.ac.uknih.gov Studies have shown that the binding is often an enthalpically driven process, which is consistent with the large number of electrostatic interactions within the binding pocket. nih.gov Mutation of key residues involved in these interactions, such as Arginine 129 and Arginine 149 in Haemophilus influenzae SiaP, has been shown to significantly decrease binding affinity. nih.gov This underscores the intricate relationship between protein structure and its ability to recognize and bind N-acetylneuraminic acid with high specificity and affinity. researchgate.net
Advanced Analytical Methodologies Employing N 1 13c Acetyl D Neuraminic Acid
Mass Spectrometry (MS) Techniques in Conjunction with 13C Labeling
The introduction of a ¹³C isotope in the N-acetyl group of neuraminic acid provides a distinct mass shift, allowing it to be differentiated from its naturally abundant ¹²C counterpart by mass spectrometry. This fundamental principle underpins its application in highly sensitive and specific analytical methods.
One of the most critical applications of N-[1-¹³C]Acetyl-D-neuraminic Acid is in isotope dilution mass spectrometry (ID-MS), a gold-standard method for quantitative analysis. In this approach, a known quantity of the ¹³C-labeled compound is added to a biological sample as an internal standard. nih.govnih.gov Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same extraction, derivatization, and ionization efficiencies during the analytical process.
By comparing the signal intensity of the unlabeled N-acetyl-D-neuraminic acid to that of the known amount of added N-[1-¹³C]Acetyl-D-neuraminic Acid, researchers can accurately calculate the absolute concentration of the analyte in the original sample. nih.govnih.gov This method corrects for sample loss and matrix effects, which are common challenges in the analysis of complex biological fluids like plasma and urine.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this application. Specific precursor-to-product ion transitions are monitored for both the unlabeled analyte and the ¹³C-labeled internal standard in what is known as multiple reaction monitoring (MRM). nih.govahajournals.org For instance, in a targeted analysis of N-acetylneuraminic acid (Neu5Ac), the transition for the unlabeled compound might be m/z 308 → 87, while the corresponding transition for a triply-labeled internal standard ([¹³C₃]Neu5Ac) would be m/z 311 → 90. ahajournals.org This high specificity ensures that the measurements are accurate and reliable.
This quantitative method has been successfully applied to determine the levels of free and total sialic acid in urine, which is crucial for screening certain metabolic disorders. nih.govnih.gov The precision and accuracy of these assays are typically very high, with coefficients of variation often below 10%. nih.govnih.gov
Table 1: LC-MS/MS Parameters for Quantification of N-Acetylneuraminic Acid (Neu5Ac) using a ¹³C-Labeled Internal Standard
| Parameter | Unlabeled Neu5Ac | ¹³C-Labeled Neu5Ac (Internal Standard) | Reference |
| Precursor Ion (m/z) | 308 | 311 ([¹³C₃]Neu5Ac) | ahajournals.org |
| Product Ion (m/z) | 87 | 90 ([¹³C₃]Neu5Ac) | ahajournals.org |
| Precursor Ion (m/z) | 366 (derivatized) | 369 ([¹³C₃]Neu5Ac, derivatized) | nih.gov |
| Product Ion (m/z) | 330 (derivatized) | 333 ([¹³C₃]Neu5Ac, derivatized) | nih.gov |
| Precursor Ion (m/z) | 310 | 313 (Neu5Ac-d₃) | nih.gov |
| Product Ion (m/z) | 274 | 277 (Neu5Ac-d₃) | nih.gov |
Beyond simple quantification, N-[1-¹³C]Acetyl-D-neuraminic Acid and other ¹³C-labeled precursors are invaluable for metabolic flux analysis (MFA) and for tracing the fate of sialic acid in complex biological pathways. nih.govnih.govnih.gov By introducing the labeled compound into cells or organisms, researchers can follow the ¹³C label as it is incorporated into various downstream metabolites and complex glycans. This stable isotope tracing provides a dynamic view of metabolic activity, revealing the rates of synthesis, degradation, and transport. nih.govyoutube.com
In the context of glycan analysis, cells can be cultured in media containing a ¹³C-labeled precursor. nih.govnih.gov Mass spectrometry is then used to analyze the cell-surface glycans to detect the incorporation of the ¹³C label into the sialic acid residues. This allows for the direct observation of glucose allocation to nucleotide sugars and cell-membrane glycans, for example. nih.govnih.gov This approach can elucidate how metabolic shifts, such as those occurring in cancer, directly impact the synthesis and composition of the glycome. nih.govnih.gov
The mass shift caused by the ¹³C isotope allows for the differentiation of newly synthesized glycans from the pre-existing pool. By analyzing the mass isotopologue distribution (the pattern of masses for a molecule with different numbers of ¹³C atoms), scientists can quantify the contribution of the labeled precursor to the glycan structure and determine the activity of specific metabolic pathways. nih.govnih.gov This technique is instrumental in understanding how nutrient availability and metabolic state influence the glycosylation patterns that are critical for cell signaling, immune recognition, and disease progression. nih.govnih.gov
Integration of NMR and MS for Comprehensive Metabolic Profiling
For a truly comprehensive understanding of metabolic processes, the integration of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy offers complementary insights. nih.govvanderbilt.edu While MS provides exceptional sensitivity for detecting and quantifying a wide range of metabolites and their isotopologues, NMR offers detailed structural and conformational information in a non-destructive manner. nih.govnih.gov
N-[1-¹³C]Acetyl-D-neuraminic Acid is particularly well-suited for these integrated studies. ¹³C NMR spectroscopy can be used to analyze aqueous solutions of the labeled compound to detect and quantify the different forms it exists in, such as the keto, keto hydrate, and enol forms. nih.govnd.eduresearchgate.net This provides crucial information about its solution chemistry.
When used in metabolic profiling, MS can track the incorporation of the ¹³C label from a precursor into various metabolites, while NMR can provide precise information about the position of the label within the molecule's structure. nih.govvanderbilt.edu For instance, in a study labeling glycoproteins with ¹³C-N-acetylneuraminic acid, mass spectrometry was used to confirm that the glycans contained sialylated structures, while 2D and 3D NMR experiments provided detailed information on the chemical environment of the labeled carbons, revealing structurally distinct glycan sites on the protein. nih.govlsu.edu
This combined approach allows researchers to not only trace the flow of carbon through a metabolic network but also to understand the structural consequences of these metabolic changes. The use of stable-isotope tracers like N-[1-¹³C]Acetyl-D-neuraminic Acid, analyzed by both MS and NMR, provides a powerful platform for defining the role of various metabolic processes in cell growth, disease, and the production of biopharmaceuticals. vanderbilt.edu
Table 2: Comparison of MS and NMR in ¹³C-Labeled Metabolomic Studies
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Integrated Approach Benefit |
| Primary Information | Molecular weight, quantification, isotopologue distribution. nih.govnih.gov | Atomic-level structure, conformation, molecular dynamics. nih.govnih.gov | Comprehensive pathway analysis with structural validation. |
| Sensitivity | High (picomolar to femtomolar). nih.gov | Lower (micromolar to millimolar). nih.gov | MS detects low-abundance metabolites; NMR provides structure for key players. |
| Sample Preparation | Often requires chromatography and derivatization. nih.govnih.gov | Minimal, non-destructive. nih.gov | The same sample can potentially be analyzed by both techniques. |
| Key Application with ¹³C-Neu5Ac | Targeted quantification and tracing ¹³C incorporation into the glycome. nih.govnih.gov | Determining solution-state structure and identifying labeled positions. nih.govnih.gov | Linking metabolic flux to changes in glycan structure and function. |
Future Directions and Research Perspectives
Development of Novel ¹³C-Labeled Sialic Acid Probes for Specific Biological Questions
The future of N-[1-¹³C]Acetyl-D-neuraminic acid research is intrinsically linked to the creation of more sophisticated and targeted probes. While labeling the acetyl group provides a valuable window into sialic acid metabolism, future work will focus on developing probes that can answer highly specific biological questions. This involves creating multi-labeled sialic acid variants and employing advanced analytical techniques.
One promising direction is the synthesis of N-acetyl-D-neuraminic acid with ¹³C labels at multiple positions, such as N-acetyl-D-[1,2,3-¹³C₃]neuraminic acid. sigmaaldrich.com Such probes can be used with nuclear magnetic resonance (NMR) spectroscopy to quantify the different forms of sialic acid (acyclic keto, keto hydrate, and enol) in solution, providing deeper insights into its chemical behavior. sigmaaldrich.com Furthermore, using ¹³C-labeled N-acetylneuraminic acid in conjunction with sialyltransferases, such as ST6Gal-I, allows for the enzymatic attachment of these probes to glycoproteins. nih.govnih.gov Subsequent analysis using multi-dimensional NMR can reveal chemical shift dispersions, indicating different structural environments of the sialic acid residues on the protein. nih.govnih.gov This approach has been used to demonstrate the presence of structurally distinct glycan sites on the ST6Gal-I enzyme itself. nih.gov
Another innovative frontier is the application of hyperpolarization to ¹³C-labeled compounds. As demonstrated with [1-¹³C] N-acetyl cysteine, hyperpolarization can dramatically enhance the NMR signal, enabling real-time in vivo imaging of metabolic processes. nih.gov Developing hyperpolarized N-[1-¹³C]Acetyl-D-neuraminic acid could allow researchers to visualize sialic acid uptake and metabolism in living organisms with unprecedented sensitivity, offering real-time insights into its role in cancer progression and neurological function.
Moreover, the development of bioorthogonal chemical labeling probes that can distinguish between sialic acid isomers (e.g., α2,3 vs. α2,6 linkages) presents an opportunity for synergy. acs.org Combining isotopic labeling with these chemical reporters could create dual-purpose probes that allow for both tracing by mass spectrometry and visualization or enrichment via click chemistry, thereby addressing more complex biological questions about the specific roles of different sialic acid linkages in cell signaling and disease.
Integration of N-[1-¹³C]Acetyl-D-neuraminic Acid Tracing with "Omics" Technologies
The integration of stable isotope tracing with "omics" technologies such as metabolomics, proteomics, and transcriptomics represents a powerful strategy for understanding the systemic impact of sialic acid metabolism. N-[1-¹³C]Acetyl-D-neuraminic acid tracing provides quantitative data on metabolic flux, which can then be layered with other genome-scale data to build comprehensive models of cellular function. nih.govnih.gov
Functional metabolomics studies have already highlighted the importance of sialic acid, identifying N-acetylneuraminic acid (Neu5Ac) as a potential biomarker for the progression of coronary artery disease (CAD). ahajournals.org By using N-[1-¹³C]Acetyl-D-neuraminic acid in such studies, researchers can move beyond static concentration measurements to quantify the dynamic flux through the sialic acid pathway in the context of disease. This allows for a more mechanistic understanding of how metabolic dysregulation contributes to pathology. For example, tracing can reveal whether elevated Neu5Ac levels in CAD are due to increased synthesis, decreased degradation, or altered uptake from the environment. ahajournals.org
The core principle of this integrated approach is to use the ¹³C labeling patterns to provide functional context to changes observed at the transcript or protein level. nih.gov For instance, if transcriptomic data shows the upregulation of sialyltransferase enzymes in a cancer cell line, tracing with N-[1-¹³C]Acetyl-D-neuraminic acid can confirm whether this leads to an actual increase in the rate of protein sialylation. This combination of data types provides a more robust and validated picture of the cellular phenotype. nih.gov
Future research will likely focus on developing sophisticated computational frameworks to integrate these diverse datasets. This will involve using the quantitative flux data obtained from ¹³C tracing to constrain and validate genome-scale metabolic models, leading to more accurate predictions of how genetic or environmental perturbations affect cellular metabolism and function. nih.gov
Unraveling Complex Sialic Acid Metabolic Networks in Diverse Biological Systems
The use of N-[1-¹³C]Acetyl-D-neuraminic acid is pivotal for dissecting the complex and interconnected pathways of sialic acid metabolism. Stable isotope tracing, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows researchers to map the flow of carbon atoms through a metabolic network, providing quantitative insights into the activity of different pathways. nih.govnih.gov
A key advantage of using ¹³C-labeled substrates is the ability to distinguish between different metabolic routes that lead to the same product. nih.gov For example, by analyzing the mass isotopomer distribution in sialic acid and its downstream metabolites after introducing N-[1-¹³C]Acetyl-D-neuraminic acid, researchers can quantify the contributions of de novo synthesis versus salvage pathways. This is crucial for understanding how different cell types or organisms adapt their metabolic strategies under varying conditions.
The application of ¹³C tracing extends to diverse biological systems. In microbiology, it can be used to understand how pathogenic bacteria utilize host-derived sialic acid as a nutrient source or for molecular mimicry to evade the host immune system. wikipedia.org In mammalian systems, it can elucidate the metabolic reprogramming that occurs in cancer, where altered sialylation is a well-known hallmark. By tracing the fate of the ¹³C label, scientists can identify metabolic bottlenecks or key regulatory nodes in the sialic acid network, which may represent novel therapeutic targets. nih.govnih.gov
Future studies will employ dynamic labeling experiments, where the incorporation of the ¹³C label into various metabolites is measured over time. nih.gov This approach, combined with mathematical modeling, can provide precise quantification of intracellular metabolic fluxes, offering a level of detail that is unattainable with steady-state measurements alone. nih.gov Such studies will be instrumental in building a comprehensive understanding of how sialic acid metabolic networks are regulated and how they contribute to health and disease across the biological spectrum.
Applications in Glycoengineering and Synthetic Biology
N-[1-¹³C]Acetyl-D-neuraminic acid and other isotopically labeled analogs are valuable tools in the fields of glycoengineering and synthetic biology. These disciplines aim to manipulate and redesign biological systems for therapeutic or biotechnological purposes, and understanding metabolic flux is key to successful engineering. nih.gov
In glycoengineering, the goal is often to control the glycosylation patterns on proteins or cells. nih.gov For instance, by introducing ¹³C-labeled sialic acid precursors into cell culture, researchers can monitor the efficiency of incorporation into glycoproteins. This provides a quantitative readout to optimize the expression of glycosyltransferases or to test the efficacy of small molecule inhibitors that modulate glycosylation pathways. The ability to trace the metabolic fate of the engineered sugar is essential for verifying that the desired modification has occurred and for identifying any unintended metabolic consequences. nih.gov
In synthetic biology, N-[1-¹³C]Acetyl-D-neuraminic acid can be used to optimize the microbial production of sialic acid itself or of sialylated biopharmaceuticals. nih.govnih.gov Sialic acid is a valuable precursor for antiviral drugs like Zanamivir and Oseltamivir. nih.govnih.gov By using ¹³C-MFA, synthetic biologists can identify rate-limiting steps in engineered production strains and rationally design metabolic modifications to improve yield. nih.govnih.gov For example, tracing can reveal competing pathways that divert carbon away from the desired product, which can then be targeted for downregulation or knockout.
The table below summarizes key research findings related to the application of ¹³C-labeled sialic acid in these future directions.
| Research Area | Key Finding | Implication | Reference(s) |
| Probe Development | Multi-labeled NeuAc allows for NMR-based differentiation of glycan sites on a glycoprotein (B1211001). | Enables detailed structural analysis of glycoproteins in their native state. | nih.govnih.gov |
| "Omics" Integration | Elevated Neu5Ac is a plasma biomarker for Coronary Artery Disease (CAD). | ¹³C tracing can elucidate the dynamic metabolic changes underlying this association. | ahajournals.org |
| Metabolic Networks | ¹³C-MFA can quantify the relative activity of converging metabolic pathways. | Allows for precise mapping of carbon flow through complex sialic acid networks. | nih.govnih.gov |
| Glycoengineering | Metabolic glycoengineering can remodel cell surface sialic acids using unnatural analogs. | ¹³C-labeled analogs can be used to trace and quantify the success of glycoengineering. | nih.gov |
Future research will undoubtedly build on these foundations, using N-[1-¹³C]Acetyl-D-neuraminic acid and its derivatives to gain deeper insights into biology and to engineer novel solutions for medicine and biotechnology.
Q & A
Basic Research Questions
Q. How to design experiments using N-[1-13C]Acetyl-D-neuraminic Acid for tracing sialic acid metabolism in cellular systems?
- Methodology :
- Isotopic Labeling : Introduce this compound into cell cultures at physiological concentrations to track sialic acid incorporation into glycoconjugates .
- Extraction Protocols : Use methanol:water (4:1) or chloroform:methanol (2:1) to isolate labeled metabolites. Centrifuge at 15,000×g for 10 min to remove debris .
- NMR Analysis : Acquire ¹³C-NMR spectra at 125 MHz (9.4 T) with a 30° pulse angle and 1–2 s relaxation delay. Signal assignments should reference unlabeled sialic acid spectra for baseline comparison .
Q. What methods validate the isotopic purity of this compound and ensure experimental reproducibility?
- Methodology :
- ¹³C-NMR Validation : Confirm >98% isotopic enrichment at the C1 position by comparing peak integrals of labeled vs. natural abundance signals .
- Mass Spectrometry : Perform LC-MS (ESI-negative mode) to detect isotopic impurities (e.g., unlabeled or ²H-contaminated species) with a mass accuracy threshold of ±5 ppm .
- Certificates of Analysis : Cross-reference vendor-provided purity data (e.g., GC, water content ≤0.5%) to ensure batch consistency .
Q. How does the ¹³C-labeling position in N-Acetyl-D-neuraminic Acid influence its incorporation into glycosylated macromolecules?
- Methodology :
- Metabolic Tracing : Compare labeling efficiency in glycoproteins/gangliosides using [1-¹³C] vs. [2-¹³C] isotopologues. C1-labeled sialic acid is preferentially incorporated into α2,6-linked glycans due to steric effects during sialyltransferase activity .
- Enzymatic Hydrolysis : Treat isolated glycoconjugates with neuraminidase (37°C, pH 5.0) to quantify released ¹³C-sialic acid via HPLC-UV (λ = 205 nm) .
Advanced Research Questions
Q. What advanced NMR techniques optimize the detection of N-[1-¹³C]Acetyl-D-neuraminic Acid in complex biological matrices?
- Methodology :
- Hyperpolarization (DNP) : Dissolve 15 mM N-[1-¹³C]Acetyl-D-neuraminic Acid in 50% glycerol-d8 with 15 mM trityl radical (OX063). Polarize at 1.2 K for 1–2 h, then dissolve in warm PBS (37°C) for in vivo ¹³C-MRS .
- Cryoprobes : Use a 3 mm CPTCI cryoprobe (600 MHz) to enhance sensitivity by 4×, enabling detection at µM concentrations .
Q. How to resolve discrepancies in metabolic flux data when using different ¹³C-labeled isotopologues of sialic acid?
- Methodology :
- Isotopomer Analysis : Model flux distributions using software like INCA or OpenFLUX. Compare [1-¹³C] vs. [U-¹³C₃] labeling patterns to distinguish glycolytic vs. pentose phosphate pathway contributions .
- Contradiction Mitigation : Normalize data to cell-specific uptake rates (pmol/cell/h) and validate with siRNA knockdown of key enzymes (e.g., GNE for sialic acid biosynthesis) .
Q. How to assess the impact of ¹³C-labeling on the enzymatic activity of sialidases using N-[1-¹³C]Acetyl-D-neuraminic Acid?
- Methodology :
- Kinetic Assays : Measure and using 0.1–10 mM substrate (labeled vs. unlabeled) in 50 mM acetate buffer (pH 4.5). Monitor product ([1-¹³C]D-neuraminic acid) via ¹³C-NMR or enzymatic-coupled assays .
- Isotope Effects : Calculate kinetic isotope effects () using the ratio . A indicates rate-limiting steps sensitive to isotopic substitution .
Q. What strategies mitigate signal attenuation in ¹³C NMR studies of N-[1-¹³C]Acetyl-D-neuraminic Acid at low physiological concentrations?
- Methodology :
- Dynamic Nuclear Polarization (DNP) : Pre-polarize samples to achieve >20,000-fold signal enhancement. Use rapid dissolution (5 s) and acquisition (5° flip angle, TR = 3 s) to capture transient hyperpolarized signals .
- Spectral Editing : Apply DEPT-135 or HSQC to suppress background signals from natural abundance ¹³C in lipids/proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
